molecular formula C13H18N4O6 B12388416 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12388416
M. Wt: 326.31 g/mol
InChI Key: YVCRYUJBJVEBAK-ZIUXOXTBSA-N
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Description

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields of science. This compound is known for its unique structure, which includes a purine base attached to a modified sugar moiety. Its molecular formula is C14H19N5O5, and it has a molecular weight of 337.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one involves multiple steps. One common method includes the protection of hydroxyl groups followed by glycosylation of the purine base. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and final products using techniques such as chromatography and crystallization. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, making it a potential candidate for antiviral and anticancer therapies. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H18N4O6

Molecular Weight

326.31 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H18N4O6/c1-21-2-3-22-10-9(19)7(4-18)23-13(10)17-6-16-8-11(17)14-5-15-12(8)20/h5-7,9-10,13,18-19H,2-4H2,1H3,(H,14,15,20)/t7-,9+,10?,13-/m1/s1

InChI Key

YVCRYUJBJVEBAK-ZIUXOXTBSA-N

Isomeric SMILES

COCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Origin of Product

United States

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